molecular formula C9H12ClNO B11905004 2-(sec-Butoxy)-4-chloropyridine CAS No. 1346809-66-2

2-(sec-Butoxy)-4-chloropyridine

Cat. No.: B11905004
CAS No.: 1346809-66-2
M. Wt: 185.65 g/mol
InChI Key: NBVWPHDHWQHHSU-UHFFFAOYSA-N
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Description

2-(sec-Butoxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a sec-butoxy group and a chlorine atom on the pyridine ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxy)-4-chloropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with sec-butyl alcohol in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: 4-chloropyridine and sec-butyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol and generate the alkoxide ion.

    Reaction Mechanism: The alkoxide ion attacks the 4-chloropyridine via an S_N2 mechanism, resulting in the substitution of the chlorine atom with the sec-butoxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxy)-4-chloropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butoxy group or the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

2-(sec-Butoxy)-4-chloropyridine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxy)-4-chloropyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The sec-butoxy group and the chlorine atom can influence the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butoxy)-4-bromopyridine: Similar structure but with a bromine atom instead of chlorine.

    2-(sec-Butoxy)-4-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

    2-(sec-Butoxy)-4-iodopyridine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

2-(sec-Butoxy)-4-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

1346809-66-2

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-butan-2-yloxy-4-chloropyridine

InChI

InChI=1S/C9H12ClNO/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3

InChI Key

NBVWPHDHWQHHSU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)Cl

Origin of Product

United States

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